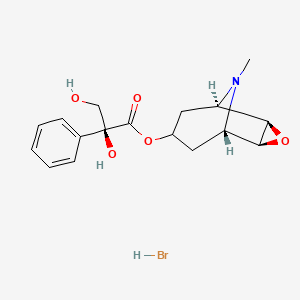
1,1,1,2,3,3,3-Heptafluorpropan
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Apafluran hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Wirkmechanismus
Der Wirkungsmechanismus von Apafluran beinhaltet seine Fähigkeit, als Brandschutzmittel zu wirken, indem es die chemischen Reaktionen unterbricht, die die Verbrennung aufrechterhalten. In medizinischen Anwendungen wirkt Apafluran als Treibmittel, um Medikamente in die Atemwege zu transportieren. Es hat keine signifikanten pharmakologischen Wirkungen von sich aus .
Vorbereitungsmethoden
Apafluran wird durch Fluorierung von 1,1,1,2,3,3,3-Heptachlorpropan synthetisiert. Die Reaktion beinhaltet die Substitution von Chloratomen durch Fluoratome unter Verwendung von Fluorwasserstoff in Gegenwart eines Katalysators wie Antimonpentachlorid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um eine vollständige Fluorierung zu gewährleisten .
Analyse Chemischer Reaktionen
Apafluran unterliegt verschiedenen Arten von chemischen Reaktionen:
Vergleich Mit ähnlichen Verbindungen
Apafluran ähnelt anderen teilhalogenierten Kohlenwasserstoffen wie 1,1,1,2-Tetrafluorethan und 1,1,1,2,3,3,3-Heptafluorpropan. Apafluran ist in seiner Kombination von Eigenschaften einzigartig, einschließlich seiner nicht-ozonabbauenden Natur und seiner Wirksamkeit als Brandschutzmittel . Zu anderen ähnlichen Verbindungen gehören:
1,1,1,2-Tetrafluorethan: Wird als Kältemittel und Treibmittel verwendet.
This compound: Wird in ähnlichen Anwendungen wie Apafluran verwendet, jedoch mit anderen physikalischen Eigenschaften
Eigenschaften
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HF7/c4-1(2(5,6)7)3(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMFNYKEUDLDTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HF7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042048 | |
| Record name | 2H-Perfluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquefied gas; [MSDSonline] | |
| Record name | Propane, 1,1,1,2,3,3,3-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7870 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
-16.34 °C | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.394 g/cu cm at 25 °C, Critical density: 0.582 g/cu cm; heat of evaporation: 208.96 kJ/kg at BP | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.2 at 20 °C (Air = 1) | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
VP: 390 kPa at 20 °C, Vapor pressure (kPa): 86.7 at -20 °C; 196.2 at 0 °C; 390.2 at 20 °C; 702.9 at 40 °C; 1174.7 at 60 °C; 1857.2 at 80 °C; 2824.6 at 100 °C, 3.41X10+3 mm Hg at 25 °C | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless gas | |
CAS No. |
431-89-0 | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=431-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Apaflurane [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,1,2,3,3,3-heptafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-Perfluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,3,3,3-heptafluoropropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | APAFLURANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R40P36GDK6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-126.8 °C | |
| Record name | 1,1,1,2,3,3,3-Heptafluoropropane | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7830 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there evidence of 1,1,1,2,3,3,3-Heptafluoropropane's compatibility with mineral oils, crucial for its use as a refrigerant?
A1: Yes, studies have investigated the miscibility of 1,1,1,2,3,3,3-Heptafluoropropane with mineral oils, a key factor for its application as a refrigerant. Research indicates that the miscibility of 1,1,1,2,3,3,3-Heptafluoropropane with mineral oil is influenced by temperature, oil concentration, and the specific composition of the 1,1,1,2,3,3,3-Heptafluoropropane blend. []
Q2: Can 1,1,1,2,3,3,3-Heptafluoropropane form azeotropic-like mixtures with other compounds?
A2: Yes, research reveals that 1,1,1,2,3,3,3-Heptafluoropropane can form azeotropic-like compositions with specific compounds like pentafluoroethane, 1,1,1,2-tetrafluoroethane, n-butane, and n-pentane. [] It also exhibits azeotropic behavior with isobutene at various temperatures. []
Q3: How does the presence of 1,1,1,2,3,3,3-Heptafluoropropane impact the critical parameters of hydrofluoroether mixtures?
A3: Studies have shown that the addition of 1,1,1,2,3,3,3-Heptafluoropropane to hydrofluoroether mixtures influences their critical temperature, pressure, and density. These parameters are essential for understanding the behavior of refrigerant blends. [, ]
Q4: What are the critical parameters of 1,1,1,2,3,3,3-Heptafluoropropane?
A4: The critical temperature, pressure, and density of 1,1,1,2,3,3,3-Heptafluoropropane have been experimentally determined, with researchers achieving high levels of accuracy in their measurements. [, ]
Q5: Are there established methods for measuring the thermal conductivity of 1,1,1,2,3,3,3-Heptafluoropropane in its gaseous state?
A5: Yes, researchers have employed a transient hot-wire method to accurately determine the thermal conductivity of gaseous 1,1,1,2,3,3,3-Heptafluoropropane across a range of temperatures and pressures. []
Q6: How can the vapor pressure of 1,1,1,2,3,3,3-Heptafluoropropane be accurately measured and modeled?
A6: Precise vapor pressure measurements for 1,1,1,2,3,3,3-Heptafluoropropane have been conducted using techniques like the modified Burnett apparatus. These experimental data are often fitted to equations like the Wagner-type equation for accurate representation and prediction of vapor pressure behavior. [, ]
Q7: Has the density of 1,1,1,2,3,3,3-Heptafluoropropane in both gaseous and liquid states been studied?
A7: Yes, sophisticated experimental techniques such as the Burnett-isochoric method and vibrating tube densimeter have been used to accurately determine the density of 1,1,1,2,3,3,3-Heptafluoropropane in both its gaseous and liquid phases under varying conditions of temperature and pressure. [, , , ]
Q8: What is the molecular formula and weight of 1,1,1,2,3,3,3-Heptafluoropropane?
A8: The molecular formula of 1,1,1,2,3,3,3-Heptafluoropropane is C3HF7. Its molecular weight is 170.03 g/mol.
Q9: What is the atmospheric lifetime of 1,1,1,2,3,3,3-Heptafluoropropane, and how does it compare to other refrigerants?
A9: Atmospheric measurements suggest a long stratospheric lifetime for 1,1,1,2,3,3,3-Heptafluoropropane, estimated at around 370 years. This extended lifetime has implications for its long-term impact on the environment. [, ]
Q10: Is there evidence of increasing atmospheric concentrations of 1,1,1,2,3,3,3-Heptafluoropropane?
A10: Yes, measurements from remote atmospheric regions indicate a continuous increase in the atmospheric abundance of 1,1,1,2,3,3,3-Heptafluoropropane. This trend highlights its growing use and the need for monitoring its environmental impact. [, ]
Q11: Can 1,1,1,2,3,3,3-Heptafluoropropane be used in pharmaceutical aerosol formulations?
A11: Yes, 1,1,1,2,3,3,3-Heptafluoropropane is employed as a propellant in metered dose inhaler (MDI) formulations. Its use often requires careful consideration of surfactant selection to ensure proper drug dispersion and stability. [, , ]
Q12: What challenges are associated with the use of 1,1,1,2,3,3,3-Heptafluoropropane in pharmaceutical formulations?
A12: One challenge is its low polarity, which can affect the solubility of certain drugs. Research has focused on strategies like using co-solvents or specific surfactants to overcome these limitations and improve drug delivery. [, ]
Q13: Has 1,1,1,2,3,3,3-Heptafluoropropane been investigated for deacidification of paper-based materials?
A13: Yes, but studies comparing its efficacy to other methods like hexamethyldisiloxane and air-water treatments suggest that 1,1,1,2,3,3,3-Heptafluoropropane may not meet the required standards for long-term preservation of wood-containing paper. []
Q14: What is known about the metabolism of 1,1,1,2,3,3,3-Heptafluoropropane in biological systems?
A14: Research indicates that 1,1,1,2,3,3,3-Heptafluoropropane is metabolized at very low rates in rats, producing hexafluoroacetone trihydrate as a minor metabolite. []
Q15: Is there evidence suggesting that 1,1,1,2,3,3,3-Heptafluoropropane or its metabolites can bind to proteins?
A15: Studies using human serum albumin and other models indicate minimal binding of 1,1,1,2,3,3,3-Heptafluoropropane's metabolite, hexafluoroacetone trihydrate, to proteins. This finding suggests a low potential for irreversible protein binding and associated toxicity. []
Q16: Have there been any genotoxicity studies conducted on 1,1,1,2,3,3,3-Heptafluoropropane?
A16: Yes, 1,1,1,2,3,3,3-Heptafluoropropane has undergone genotoxicity assessments using various models, including the Salmonella typhimurium assay and the mouse micronucleus test. [, ]
Q17: How is 1,1,1,2,3,3,3-Heptafluoropropane commonly quantified in biological samples?
A17: Headspace gas chromatography-mass spectrometry is a sensitive and reliable method used for quantifying 1,1,1,2,3,3,3-Heptafluoropropane concentrations in biological samples, such as blood. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(1-adamantyl)ethoxy]-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride](/img/structure/B1665517.png)







